molecular formula C14H28NO5PS2 B026065 N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester CAS No. 19700-59-5

N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester

Cat. No. B026065
CAS RN: 19700-59-5
M. Wt: 385.5 g/mol
InChI Key: XUHRQKPXQQCSSY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester, also known as LPA-1, is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a derivative of leucine, an essential amino acid, and is commonly used as a tool in biochemistry and molecular biology research.

Mechanism Of Action

N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester works by inhibiting the activity of leucyl-tRNA synthetase, an enzyme that is involved in the process of protein synthesis. By inhibiting this enzyme, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can disrupt the production of proteins in cells, leading to a variety of physiological effects.

Biochemical And Physiological Effects

Studies have shown that N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester in lab experiments is its specificity for leucyl-tRNA synthetase, which allows for targeted inhibition of protein synthesis. However, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester. One area of interest is the development of new drugs and therapies that target leucyl-tRNA synthetase. Additionally, further research is needed to better understand the mechanisms of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester and its potential applications in the treatment of various diseases. Finally, new synthesis methods for N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester may be developed to improve its efficiency and reduce its toxicity.

Synthesis Methods

The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester involves the reaction of diethyl phosphorothioate with L-leucine ethyl ester hydrochloride in the presence of a base such as triethylamine. The resulting compound is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester.

Scientific Research Applications

N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been used in various scientific research applications, including the study of protein synthesis, enzyme kinetics, and protein-protein interactions. It has also been used as a tool in the development of new drugs and therapies for various diseases.

properties

CAS RN

19700-59-5

Product Name

N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester

Molecular Formula

C14H28NO5PS2

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-4-methylpentanoate

InChI

InChI=1S/C14H28NO5PS2/c1-6-18-14(17)12(9-11(4)5)15-13(16)10-23-21(22,19-7-2)20-8-3/h11-12H,6-10H2,1-5H3,(H,15,16)/t12-/m0/s1

InChI Key

XUHRQKPXQQCSSY-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)CSP(=S)(OCC)OCC

SMILES

CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC

synonyms

N-(Mercaptoacetyl)leucine ethyl ester S-ester with O,O-diethylphosphor odithioate

Origin of Product

United States

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